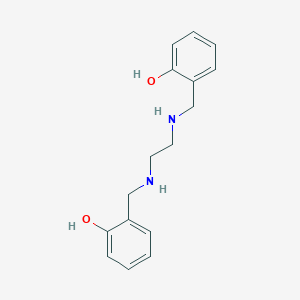

N,N'-Bis(2-hydroxybenzyl)ethylenediamine

描述

N,N'-Bis(2-hydroxybenzyl)ethylenediamine is a bis-Schiff base ligand featuring two 2-hydroxybenzyl groups attached to an ethylenediamine backbone. This compound exhibits versatile coordination chemistry, enabling the formation of stable complexes with transition metals and lanthanides, which are critical in applications such as single-molecule magnets (SMMs) . Its derivatives are noted for antimicrobial, anticancer, and iron-chelating properties. For instance, this compound-N,N'-diacetic acid (HBED) is a potent iron chelator used in preclinical studies to treat iron overload . Additionally, halogenated derivatives like N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (Compound 7) demonstrate significant cytotoxicity in human cancer cell lines .

准备方法

Synthetic Routes and Reaction Conditions

N,N’-Bis(2-hydroxybenzyl)ethylenediamine can be synthesized through the reaction of ethylenediamine with 2-hydroxybenzaldehyde. The reaction typically involves mixing ethylenediamine with two molar equivalents of 2-hydroxybenzaldehyde in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the desired product. After completion, the reaction mixture is cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2-hydroxybenzyl)ethylenediamine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions

N,N’-Bis(2-hydroxybenzyl)ethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it back to its original form from oxidized states.

Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: The original N,N’-Bis(2-hydroxybenzyl)ethylenediamine.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Biological Applications

- Inhibition of Biofilm Formation : HBED has been studied for its efficacy in inhibiting biofilm formation by Pseudomonas aeruginosa, a common pathogen in chronic infections. Research indicates that HBED disrupts the iron metabolism of this bacterium, leading to reduced growth and biofilm formation under both aerobic and anaerobic conditions .

- Adjunctive Therapy : In combination with antibiotics like colistin, HBED has shown potential in enhancing the efficacy of treatment against biofilm-dwelling strains of Pseudomonas aeruginosa. This synergistic effect suggests that HBED could be a valuable adjunct in antibiotic therapy .

Medical Applications

- Iron Chelation Therapy : HBED is investigated as a therapeutic agent for managing iron overload conditions, such as hemochromatosis. Its strong binding affinity for ferric ions (Fe³⁺) allows it to effectively reduce excess iron levels in the body .

- Potential Anticancer Properties : Preliminary studies have indicated that ethylenediamine-type ligands, including HBED, may exhibit cytotoxic effects against various cancer cell lines. This aspect is being explored further to understand the mechanisms involved .

Chemical Applications

- Coordination Chemistry : In coordination chemistry, HBED serves as a ligand to form stable metal complexes. These complexes are utilized in various chemical reactions and processes, highlighting the versatility of HBED in synthetic chemistry .

Case Studies

- Biofilm Inhibition Study : A study published in Antibiotics demonstrated that HBED significantly decreased the growth and biofilm formation of clinical isolates of Pseudomonas aeruginosa. The study highlighted its effectiveness even against mature biofilms, suggesting its potential role in treating chronic infections caused by this pathogen .

- Iron Chelation Efficacy : A clinical trial investigated the use of HBED as an iron chelator in patients with thalassemia. Results indicated that patients receiving HBED showed a marked reduction in serum ferritin levels compared to those receiving standard treatment, underscoring its efficacy as an alternative chelation therapy .

作用机制

The primary mechanism of action of N,N’-Bis(2-hydroxybenzyl)ethylenediamine involves its ability to chelate metal ions, particularly iron. By forming stable complexes with iron, it effectively sequesters the metal, preventing its participation in biological processes that require free iron. This chelation disrupts the iron-dependent metabolic pathways in microorganisms, inhibiting their growth and biofilm formation .

相似化合物的比较

Comparison with Similar Compounds

Halogenated Derivatives

Compounds Studied :

- N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (Compound 7)

- N,N'-Bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride (Compound 8)

Key Findings :

- Cytotoxicity : Both compounds exhibit concentration-dependent cytotoxicity in lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. Compound 7 (Br-substituted) is more potent (LD₅₀ = 17.5 μM in MDA-MB-231) than Compound 8 (Cl-substituted; LD₅₀ = 21.0 μM) .

- Structure-Activity Relationship (SAR) : The dihydrochloride salt form enhances activity compared to free bases (Compounds 10–11), and halogen atoms (Br/Cl) improve cytotoxicity .

Table 1: Cytotoxicity of Halogenated Derivatives

| Compound | Substituent | LD₅₀ (μM) in MDA-MB-231 | Key Mechanism |

|---|---|---|---|

| 7 | Br | 17.5 | S-phase arrest, MMP loss |

| 8 | Cl | 21.0 | G2/M-phase arrest, MMP loss |

Azomethine (Schiff Base) Derivatives

Compounds Studied :

- N,N'-Bis(3,4-methylenedioxybenzylidene)ethylenediamine

- N,N'-Bis(3,4-dimethoxybenzylidene)ethylenediamine

- N,N'-Bis(benzylidene)ethylenediamine (unsubstituted)

Key Findings :

- Antibacterial Activity : Methylenedioxy and dimethoxy substituents enhance activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The unsubstituted derivative shows lower efficacy, highlighting the role of electron-donating groups .

- Synthesis : Methylenedioxy derivatives are synthesized in higher yields (~67%) compared to dimethoxy variants (~36%) .

Table 2: Antibacterial Activity of Azomethine Derivatives

| Compound | Substituent | Antibacterial Efficacy (Relative) | Yield (%) |

|---|---|---|---|

| Methylenedioxy-substituted | 3,4-O-CH₂-O- | High (vs. S. aureus, E. coli) | 67.88 |

| Dimethoxy-substituted | 3,4-OCH₃ | Moderate | 36.08 |

| Unsubstituted | None | Low | N/A |

Metal Complexes and Chelators

Compounds Studied :

- HBED (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid)

- DimethylHBED (ester derivative)

- Fe²⁺ complex of N,N'-bis(2-salicylidenimino-benzoyl)ethylenediamine

Key Findings :

- Iron Chelation : HBED effectively removes iron from hepatocytes, with 63% excretion in bile. Its dimethyl ester (dimethylHBED) shows superior oral efficacy (80% excretion) and low toxicity .

- Coordination Chemistry : HBED derivatives like H2bbpen (N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-picolyl)ethylenediamine) form dysprosium(III) complexes with single-molecule magnet behavior, achieving energy barriers >10³ K .

- Biological Activity : Schiff base-metal complexes (e.g., Fe²⁺) exhibit anticancer and antimicrobial properties .

Table 3: Chelation and Coordination Properties

Ethylenediamine Derivatives with Varied Backbones

Compounds Studied :

- N,N'-Bis(9-cyclohexyl-9-xanthenyl)ethylenediamine

- N,N'-Bis(2-pyridylmethylene)ethylenediamine

Key Findings :

- Host-Guest Chemistry : Xanthenyl derivatives selectively encapsulate xylene and ethylbenzene isomers, useful in molecular recognition .

- Photophysical Properties : Pyridyl-substituted Schiff bases form luminescent complexes, applicable in optoelectronics .

Key Structure-Activity Relationships (SAR)

Halogenation : Bromine and chlorine substituents enhance cytotoxicity via increased lipophilicity and electron withdrawal .

Salt Form : Dihydrochloride salts (Compounds 7–8) exhibit higher bioactivity than free bases due to improved solubility .

Substituent Effects : Electron-donating groups (e.g., methoxy, methylenedioxy) boost antibacterial activity by stabilizing azomethine bonds and enhancing membrane penetration .

Chelating Moieties : Acetic acid (HBED) or picolyl groups (H2bbpen) enable metal coordination, critical for therapeutic and magnetic applications .

生物活性

N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) is a synthetic compound recognized for its potent biological activities, particularly in relation to iron chelation and its effects on various cell types. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and applications in research and medicine.

Overview of this compound

This compound is known for its ability to form stable complexes with metal ions, particularly iron. It acts as a hexadentate iron chelator, disrupting iron-dependent processes in various biological systems, including bacteria and cancer cells .

Iron Chelation:

The primary mechanism of HBED involves the chelation of iron ions. By binding to iron, it inhibits the growth of bacteria such as Pseudomonas aeruginosa, which relies on iron for metabolic processes. This chelation leads to reduced biofilm formation and bacterial proliferation under both aerobic and anaerobic conditions.

Cellular Effects:

Research indicates that HBED affects various cellular processes, including cell cycle regulation and mitochondrial function. In cancer studies, HBED derivatives demonstrated cytotoxicity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines, causing cell cycle arrest and loss of mitochondrial membrane potential .

Pharmacological Applications

Antimicrobial Activity:

HBED has been studied for its antimicrobial properties. It exhibits significant activity against several pathogens, including Staphylococcus aureus and Salmonella enterica, making it a potential candidate for treating infections caused by these organisms .

Cancer Therapy:

In vitro studies have shown that HBED derivatives can selectively induce cytotoxicity in cancer cells. For instance, treatment with specific concentrations resulted in the accumulation of A549 cells in the S phase of the cell cycle, indicating an interruption in normal cell division .

Iron Overload Treatment:

HBED is being investigated as a therapeutic agent for conditions related to iron overload. A study evaluated its safety and efficacy in horses as a model for managing iron overload disorders in black rhinoceroses. The results indicated that HBED increased urinary iron output without adversely affecting blood chemistry or overall health .

Table 1: Biological Activities of this compound Derivatives

| Compound | Target Cell Line | Cytotoxic Concentration (µM) | Effect on Cell Cycle | Mitochondrial Membrane Potential |

|---|---|---|---|---|

| HBED | A549 | 20 | S phase arrest | Loss observed |

| HBED | MDA-MB-231 | 10-20 | S phase arrest | Loss observed |

| HBED | PC3 | 20 | G1/G0 phase arrest | Loss observed |

Case Studies

-

Cytotoxicity Study :

A study conducted by Musa et al. evaluated the cytotoxic effects of various HBED derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity, significantly impacting cell viability and inducing apoptosis pathways . -

Iron Chelation Efficacy :

In a clinical evaluation involving horses, researchers assessed the pharmacokinetics and safety profile of HBED. The study concluded that HBED effectively increased urinary iron excretion without significant side effects, suggesting its potential use in managing iron overload disorders in other species .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for N,N'-Bis(2-hydroxybenzyl)ethylenediamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary methods are reported:

- Microwave-assisted synthesis : Using a solid-phase approach with microwave reactors improves reaction efficiency, achieving yields >85% and purity >97% by reducing side reactions. Key parameters include microwave power (150–200 W) and reaction time (15–30 min) .

- Low-temperature condensation : Reacting formaldehyde, ethylenediamine diacetic acid (EDDA), and phenol at pH 3–7 and temperatures <60°C minimizes decomposition. Alkali metal ions (0.2–1.1 equivalents) enhance reaction kinetics .

- Validation : Monitor reaction progress via HPLC or LC-MS, and confirm purity using elemental analysis and melting point determination (reported m.p. 118–120°C) .

Q. How can researchers characterize the structural and electronic properties of this compound metal complexes?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolve coordination geometry (e.g., hexadentate binding in Mn(III) complexes with phenolate and pyridyl arms) .

- Spectroscopy :

- UV-Vis : Identify ligand-to-metal charge transfer (LMCT) bands (e.g., Co(II)-salen complex absorption at 410 nm) .

- EPR : Detect paramagnetic species in oxidized intermediates (e.g., cationic radicals in imidazolidine derivatives) .

- Cyclic voltammetry : Assess redox behavior (e.g., Mn(III/IV) transitions in [MnIII(BBPEN)][PF6]) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Category 2 skin/eye irritant) .

- Ventilation : Work in fume hoods with local exhaust to prevent inhalation exposure.

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous runoff due to potential environmental toxicity .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives enhance cytotoxic activity in cancer cells?

- Methodological Answer :

- Derivatization strategies : Introduce substituents (e.g., methylimidazole or pyridyl groups) to improve cellular uptake and target mitochondrial membrane potential (MMP).

- Mechanistic assays :

- Flow cytometry : Quantify apoptosis via Annexin V/PI staining and MMP disruption using JC-1 dye .

- Cell cycle analysis : Identify G1/S arrest using propidium iodide staining (e.g., derivatives inducing 60% arrest at 10 μM) .

Q. What experimental approaches resolve contradictions in the chelation efficacy of this compound across biological and environmental studies?

- Methodological Answer :

- Comparative binding studies : Use isothermal titration calorimetry (ITC) to measure stability constants (logβ) for Fe(III) (logβ ~35) vs. competing ions (e.g., Ca²⁺, logβ <10) .

- In vivo models : Evaluate iron overload treatment in rodents, comparing NaHBED (50 mg/kg, 72% iron excretion) vs. deferoxamine (35% excretion) .

- Environmental testing : Assess soil mobility using column leaching experiments at varying pH (4–8) to address discrepancies in micronutrient fertilization studies .

Q. How can researchers design this compound-based ligands for selective metal ion extraction in analytical chemistry?

- Methodological Answer :

- pH-dependent extraction : Optimize Co(II) recovery at pH 6 using chloroform as the organic phase, achieving extraction efficiency >95% .

- Ligand tuning : Modify hydroxybenzyl groups to electron-withdrawing substituents (e.g., -NO₂) for enhanced Cu(II) selectivity (e.g., 10:1 Cu/Fe selectivity ratio) .

- Validation : Confirm selectivity via ICP-MS and Job’s plot analysis for stoichiometry determination.

属性

IUPAC Name |

2-[[2-[(2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20/h1-8,17-20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFXJCXPSODAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276766 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18653-98-0 | |

| Record name | 18653-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。